molecular formula C22H23FN4O3 B4659191 ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

Cat. No.: B4659191
M. Wt: 410.4 g/mol
InChI Key: VFWRVUXFEGTKOW-UHFFFAOYSA-N
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Description

Ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is a synthetic organic compound. It has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is a member of the pyrazole family, characterized by its fluorobenzyl and dimethyl substituents, making it a molecule of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate typically involves multi-step organic reactions. The initial step often includes the preparation of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole via the cyclization of appropriate precursors under controlled conditions. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of coupling agents such as carbodiimides to form the final product.

Industrial Production Methods

On an industrial scale, the production may employ automated reaction systems to ensure precision and efficiency. The use of flow chemistry techniques might be advantageous for scaling up the process, allowing continuous production under optimized conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate can be oxidized, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : It may be reduced using hydrides such as sodium borohydride.

  • Substitution: : The fluorobenzyl group makes it amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Nucleophiles like amines, thiols under mild conditions.

Major Products

The products formed vary based on the reaction conditions, but typically include oxidized, reduced, or substituted derivatives of the parent compound, retaining the core pyrazole structure.

Properties

IUPAC Name

ethyl 4-[[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-4-30-21(28)16-9-11-18(12-10-16)24-22(29)25-20-14(2)26-27(15(20)3)13-17-7-5-6-8-19(17)23/h5-12H,4,13H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRVUXFEGTKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Reactant of Route 5
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ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

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